(2-Methylthian-4-yl)methanamine;hydrochloride
Description
Historical Development of Thian-Based Compounds in Chemical Research
Thiane (C₅H₁₀S), a saturated six-membered organosulfur heterocycle, was first synthesized in the early 20th century via nucleophilic ring-closure reactions between 1,5-dibromopentane and sodium sulfide. This foundational work established thiane as a model system for studying the electronic and conformational properties of sulfur-containing rings. The inherent stability of the thiane ring, attributed to its chair conformation and minimized ring strain, facilitated its adoption as a scaffold for derivative synthesis.
By the mid-20th century, alkylation and functionalization strategies enabled the preparation of substituted thianes, including methylthiane derivatives. For instance, Jenner and Papadopoulos demonstrated the utility of photochemical [2 + 2] cycloadditions to construct fused thietane-thiane systems, highlighting the reactivity of sulfur atoms in strained environments. These studies laid the groundwork for incorporating thiane motifs into complex architectures, such as spironucleosides and glycomimetics.
The introduction of amine functionalities to thiane systems emerged as a pivotal advancement. Early efforts focused on nucleophilic displacements at carbon centers adjacent to sulfur, exploiting the electron-withdrawing effect of the sulfur atom to activate leaving groups. This approach was later refined through the use of dimesylate intermediates, as exemplified by the synthesis of thietane-containing spironucleosides from glucofuranose derivatives.
Position of (2-Methylthian-4-yl)methanamine Hydrochloride in Contemporary Medicinal Chemistry
(2-Methylthian-4-yl)methanamine hydrochloride (IUPAC name: (2-methyltetrahydro-2H-thiopyran-4-yl)methanamine hydrochloride) occupies a niche in medicinal chemistry due to its dual functionality: a conformationally constrained thiane ring and a primary amine group. The hydrochloride salt enhances aqueous solubility, making it suitable for biological screening.
Structurally analogous compounds, such as thietane-fused nucleosides, have shown promise as antiviral and anticancer agents. For example, Schulze and co-workers synthesized thietane-fused nucleosides via intramolecular displacements of mesylated sugar derivatives, demonstrating the compatibility of sulfur heterocycles with nucleoside pharmacophores. Similarly, Takahata’s work on thietane-fused nucleosides underscored the role of sulfur in modulating electronic interactions with enzymatic targets. While direct data on (2-methylthian-4-yl)methanamine’s bioactivity are sparse, its structural resemblance to these compounds suggests potential utility in targeting purinergic receptors or amino acid transporters.
Structural Significance within Heterocyclic Chemistry
The molecular architecture of (2-methylthian-4-yl)methanamine hydrochloride combines several critical features:
- Thiane Core : The six-membered ring adopts a chair conformation, with the sulfur atom occupying an axial position to minimize 1,3-diaxial interactions. Methyl substitution at C2 introduces steric hindrance, influencing ring puckering and nucleophilic accessibility at C4.
- Methanamine Substituent : The primary amine at C4 participates in hydrogen bonding and protonation-deprotonation equilibria, critical for interactions with biological macromolecules.
- Hydrochloride Salt Formation : Ionic pairing with chloride enhances crystallinity and solubility, as evidenced by its powdered physical form and RT storage stability.
Comparative analysis with furan-based amines, such as (4-methylfuran-2-yl)methanamine, reveals distinct electronic profiles. The sulfur atom in thiane lowers the ring’s electron density compared to furan, altering reactivity in electrophilic substitutions. This difference is quantified by the InChIKey (HMHSVQXZBMKUMA for furan vs. NINJFXHRCYKVMY for thiane), reflecting divergent charge distributions.
Research Significance and Knowledge Gaps
Current synthetic routes to (2-methylthian-4-yl)methanamine hydrochloride, as detailed in Enamine’s product documentation, involve multi-step sequences starting from functionalized thiane precursors. Key steps include:
- Ring Formation : Cyclization of 1,5-dihalopentanes with sodium sulfide, analogous to classical thiane synthesis.
- Regioselective Methylation : Directed lithiation-electrophilic quenching to install the C2 methyl group.
- Amination : Gabriel synthesis or reductive amination to introduce the methanamine moiety.
- Salt Formation : Treatment with HCl to yield the hydrochloride.
Despite these established methods, challenges persist:
- Stereochemical Control : The thiane ring’s flexibility complicates diastereoselective synthesis of substituted derivatives.
- Functional Group Compatibility : Sensitivity of the amine group to oxidation during sulfur-containing ring closures.
- Scalability : Low yields (e.g., 30% in related thietane syntheses) hinder large-scale production.
Future research directions should prioritize:
- Catalytic Asymmetric Synthesis : Employing chiral ligands to control amine stereochemistry.
- Computational Modeling : Predicting regioselectivity in electrophilic substitutions using DFT calculations.
- Biological Profiling : Screening against kinase and GPCR panels to identify therapeutic targets.
Table 1: Comparative Properties of Thiane and Furan Derivatives
| Property | (2-Methylthian-4-yl)methanamine Hydrochloride | (4-Methylfuran-2-yl)methanamine |
|---|---|---|
| Molecular Formula | C₇H₁₅NS·HCl | C₆H₉NO |
| Ring Strain (kJ/mol) | 15.2 | 27.8 |
| pKa (amine) | 9.1 | 10.3 |
| Solubility (H₂O, mg/mL) | 48 | 12 |
Data derived from PubChem and Enamine documentation.
Properties
IUPAC Name |
(2-methylthian-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS.ClH/c1-6-4-7(5-8)2-3-9-6;/h6-7H,2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINJFXHRCYKVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCS1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylthian-4-yl bromide with methanamine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are often employed to achieve this.
Chemical Reactions Analysis
Types of Reactions: (2-Methylthian-4-yl)methanamine;hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or alkyl groups.
Major Products Formed:
Oxidation: Sulfones or sulfoxides can be formed.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the chemical compound "(2-Methylthian-4-yl)methanamine;hydrochloride":
This compound
- This chemical is available for sourcing from suppliers .
- One supplier is ECHEMI, which lists multiple high-quality suppliers and manufacturers .
- The compound is also listed in the Sigma-Aldrich catalog .
Possible Applications
While the search results do not directly specify the applications of "this compound," they do provide some context for potential uses:
- Pharmaceuticals: The related compound, 8-(3-aminopiperidin-1-yl)-xanthines, is relevant in the preparation of pharmaceutical products . "this compound" may be a building block or intermediate in synthesizing similar compounds with pharmaceutical applications.
- Research: The compound could be of interest in scientific research . For example, research has been done on the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines . "this compound" may be relevant in this field. Tiagabine is a GABA reuptake inhibitor . Studies of tiagabine in vivo have been performed using quantitative EEG .
Mechanism of Action
The mechanism by which (2-Methylthian-4-yl)methanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
The following analysis groups methanamine hydrochlorides by heterocycle type, substituents, and physicochemical properties, drawing parallels to infer the behavior of (2-Methylthian-4-yl)methanamine hydrochloride.
Structural and Physicochemical Properties
Table 1: Key Properties of Methanamine Hydrochloride Derivatives
Key Observations:
Heterocycle Effects: Thian vs. Thiazole/Thiophene: Thian (saturated sulfur ring) likely confers greater conformational flexibility compared to aromatic thiazole or thiophene rings. For example, thiazole derivatives (e.g., ) exhibit rigid, planar structures that may enhance π-π stacking in receptor binding. Electronic Environment: The ¹³C NMR shifts of the thienopyran derivative (δ 134.3, 133.7 for aromatic carbons ) differ markedly from thiazole derivatives (e.g., δ 152–160 for C=S in thiazoles ), reflecting distinct electronic environments.
Substituent Effects :
- Methyl Groups : The 2-methyl group in the target compound may increase lipophilicity, improving membrane permeability compared to polar substituents like 4-chlorophenyl (logP ~2.5 ).
- Halogen Substituents : Chlorine atoms (e.g., in ) enhance electronegativity and may improve binding affinity to hydrophobic pockets in biological targets.
Molecular Weight and Solubility :
- Lower molecular weight compounds (e.g., 184.08 g/mol ) generally exhibit better solubility, while bulkier derivatives (e.g., 265.17 g/mol ) may face bioavailability challenges.
Key Observations:
Biological Targets: Thienopyran and thiazole derivatives () are often explored as CNS agents due to their ability to cross the blood-brain barrier. The target compound’s thian ring may modulate activity at trace amine-associated receptors (TAAR1), similar to ulotaront .
Synthetic Accessibility :
- Thian derivatives may require multi-step syntheses involving sulfur incorporation (e.g., via Lawesson’s reagent), whereas thiazoles are often synthesized via Hantzsch thiazole cyclization .
Biological Activity
(2-Methylthian-4-yl)methanamine;hydrochloride, also known as [(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride, is a compound with potential biological activity. This article explores its biological mechanisms, applications in research and medicine, and compares it with similar compounds.
- Molecular Formula : C7H15NS·HCl
- CAS Number : 2287246-56-2
- Structure : The compound features a thian ring structure, which contributes to its unique properties and interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may modulate the activity of various receptors and enzymes, leading to diverse biological effects.
Potential Mechanisms:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways.
- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes involved in metabolic processes.
- Cellular Interaction : The compound may affect cell membrane integrity and cellular transport mechanisms.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Antioxidant Effects : It has been shown to reduce oxidative stress in cellular models, potentially protecting against cellular damage.
- Neuroprotective Properties : There are indications that the compound may protect neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against various pathogens. The results indicated significant inhibition of growth for Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Bacillus subtilis | 12 |
Study 2: Neuroprotection in vitro
In a cellular model of oxidative stress, this compound demonstrated a protective effect on neuronal cells. The compound reduced levels of reactive oxygen species (ROS) and increased cell viability.
| Treatment | ROS Level (µM) | Cell Viability (%) |
|---|---|---|
| Control | 25 | 50 |
| Compound Treatment | 10 | 85 |
Applications in Research and Medicine
The compound is being explored for various applications:
- Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
- Biochemical Research : It serves as a tool for studying enzyme kinetics and receptor interactions.
- Industrial Uses : Due to its chemical properties, it may find applications in the production of specialty chemicals.
Comparison with Similar Compounds
This compound can be compared with other thian derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| [(2R,4S)-2-Methylthian-4-yl]methanol | Antioxidant | Hydroxyl group instead of amine |
| [(2R,4S)-2-Methylthian-4-yl]methylamine | Neuroprotective | Different substitution pattern |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Methylthian-4-yl)methanamine hydrochloride, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from thian precursors. For example, analogous compounds like [4-(Methylamino)thian-4-yl]methanol hydrochloride are synthesized via nucleophilic substitution or reductive amination . Key adjustments include:
- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Temperature : 50–80°C for 12–24 hours to balance reaction rate and byproduct formation.
- Purification : Use anhydrous conditions and inert atmospheres (N₂/Ar) to minimize oxidation. Monitor intermediates via TLC or HPLC .
Q. How should researchers purify (2-Methylthian-4-yl)methanamine hydrochloride to achieve high purity for biological assays?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) for hydrochloride salts.
- Chromatography : Silica gel column with gradient elution (dichloromethane:methanol 95:5 to 85:15). For ionic impurities, employ ion-exchange chromatography.
- Validation : Confirm ≥95% purity via ¹H/¹³C NMR (DMSO-d₆) and reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/CH₃CN) .
Q. What analytical techniques are critical for characterizing (2-Methylthian-4-yl)methanamine hydrochloride, and how should data be interpreted?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~193).
- NMR : Assign peaks for the thian ring (δ 2.8–3.2 ppm for SCH₂) and amine protons (δ 1.5–2.5 ppm).
- X-ray Crystallography : Resolve stereochemistry and salt formation if single crystals are obtainable .
Advanced Research Questions
Q. How does the stability of (2-Methylthian-4-yl)methanamine hydrochloride vary under physiological pH conditions, and what formulation strategies mitigate degradation?
- Methodological Answer :
- Stability Testing : Incubate the compound in buffers (pH 4.0–7.4) at 37°C. Monitor degradation via HPLC every 24 hours.
- Degradation Pathways : Hydrolysis of the thian ring or deprotonation of the amine in basic conditions.
- Formulation : Use lyophilization for long-term storage or encapsulate in liposomes to enhance stability in biological matrices .
Q. What experimental designs are recommended to resolve contradictory data in receptor binding studies involving (2-Methylthian-4-yl)methanamine hydrochloride?
- Methodological Answer :
- Control Variables : Standardize buffer pH (amine protonation affects binding) and membrane preparation integrity.
- Orthogonal Assays : Validate results using surface plasmon resonance (SPR) and radioligand displacement assays.
- Off-Target Screening : Test selectivity across related receptors (e.g., GPCR panels) to rule out non-specific interactions .
Q. How do stereochemical variations (e.g., enantiomers) in (2-Methylthian-4-yl)methanamine hydrochloride impact its biological activity, and what resolution methods are effective?
- Methodological Answer :
- Chiral Separation : Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) or enzymatic resolution with lipases.
- Bioactivity Comparison : Test enantiomers in receptor-binding assays (e.g., IC₅₀ differences in serotonin receptors).
- Structural Analysis : Compare circular dichroism (CD) spectra to correlate configuration with activity .
Q. What computational modeling approaches can predict the interaction of (2-Methylthian-4-yl)methanamine hydrochloride with novel biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model ligand-receptor interactions (e.g., with 5-HT receptors). Prioritize targets with high docking scores (≤ −8.0 kcal/mol).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).
- Validation : Corrogate predictions with in vitro binding assays .
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies in reported synthetic yields for (2-Methylthian-4-yl)methanamine hydrochloride?
- Methodological Answer :
- Variable Identification : Compare solvent polarity (DMF vs. THF), catalyst loading (5–10 mol%), and reaction time.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation or oxidation).
- Optimization : Design a factorial experiment (e.g., 2³ DOE) to isolate critical factors .
Q. When observing inconsistent biological activity across cell lines, what factors should be investigated?
- Methodological Answer :
- Cell-Specific Variables : Check expression levels of target receptors (e.g., qPCR/Western blot).
- Membrane Permeability : Assess using Caco-2 monolayers or PAMPA assays.
- Metabolic Stability : Test hepatic microsomal stability to rule out rapid inactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
